Fmoc-L-beta-homotryptophan

β-peptide synthesis peptide folding conformational analysis

Need to build β-peptides with predictable 12/10 helices? Standard α-amino acids give canonical secondary structures, while substituting with incorrect beta homologs breaks folding. This Fmoc-protected β2-homotryptophan solves that: its additional methylene forces the desired hairpin turns. - **Structural Precision**: Enables 12/10 helix formation, validated by Micuch & Seebach (2002). - **Orthogonal Compatibility**: Base-labile Fmoc works in standard SPPS with piperidine deprotection. - **QC Assurance**: [α]D20 = -26 ± 2° (c=1 in MeOH) for enantiomer verification. ≥98% HPLC purity. Stored at 2-8°C. Shipped on blue ice.

Molecular Formula C27H24N2O4
Molecular Weight 440.499
CAS No. 353245-98-4
Cat. No. B3018880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-beta-homotryptophan
CAS353245-98-4
Molecular FormulaC27H24N2O4
Molecular Weight440.499
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O
InChIInChI=1S/C27H24N2O4/c30-26(31)14-18(13-17-15-28-25-12-6-5-7-19(17)25)29-27(32)33-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,15,18,24,28H,13-14,16H2,(H,29,32)(H,30,31)/t18-/m0/s1
InChIKeySXHPYIHTNVXINO-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-beta-homotryptophan: Technical Specifications & Identity


Fmoc-L-beta-homotryptophan (CAS 353245-98-4) is an Fmoc-protected beta-amino acid derivative with the molecular formula C27H24N2O4 and a molecular weight of 440.49 g/mol . It is characterized by an extended beta-amino acid backbone where the amino group is separated from the carboxyl group by an additional methylene unit compared to alpha-amino acids, resulting in distinct conformational properties [1]. The compound exists as a white to greyish powder at room temperature and is stored at 2–8°C . Its primary application lies in solid-phase peptide synthesis, where the base-labile Fmoc group enables orthogonal protection strategies .

Backbone β2-amino acid for distinct 12/10 helix or hairpin folding studies
Protection Base-labile Fmoc group compatible with standard Fmoc-SPPS workflows
Stereochemistry Single L-enantiomer; chiral identity critical for peptide conformation

Fmoc-L-beta-homotryptophan: Why Substitution Fails


Direct substitution of Fmoc-L-beta-homotryptophan (353245-98-4) with its alpha-amino counterpart Fmoc-L-tryptophan (35737-15-6) or other beta-homoamino acids is chemically invalid due to fundamental differences in backbone architecture. The additional methylene group in the beta-homo framework alters the spatial relationship between the amino and carboxyl functionalities, leading to distinct folding propensities in peptide chains—specifically, β2-amino acid residues induce the formation of 12/10 helices or hairpin turns, whereas alpha-amino acids yield canonical alpha-helices and beta-sheets [1]. Furthermore, the solubility profile, molecular weight, and chromatographic behavior differ significantly, affecting purification yields and analytical traceability . Substituting the Fmoc protecting group with Boc (as in Boc-L-beta-homotryptophan, CAS 229639-48-9) is equally non-interchangeable because Fmoc is base-labile and orthogonal to acid-labile Boc/tBu protection schemes, making Fmoc essential for standard Fmoc-SPPS workflows .

Fmoc-L-β-homotryptophan vs. Fmoc-L-tryptophan (α) Mismatch Backbone extension alters folding; α-helix vs 12/10 helix may not transfer.
L-enantiomer vs. D-enantiomer Mismatch Inverted stereochemistry at β-position may alter biological recognition.
Fmoc protection vs. Boc protection Mismatch Orthogonal deprotection schemes; incompatible within same SPPS protocol.
β2-amino acid vs. β3-homotryptophan Mismatch Positional isomerism shifts helical preference; 12/10 vs 14/12 helix may differ.

Fmoc-L-beta-homotryptophan: Quantitative Comparison with Analogs


Backbone Extension vs. Fmoc-L-tryptophan

Fmoc-L-beta-homotryptophan incorporates an additional methylene unit in its backbone, resulting in a β2-amino acid architecture. This structural modification fundamentally alters peptide secondary structure relative to the α-amino acid Fmoc-L-tryptophan. According to Micuch and Seebach (2002), β2-amino acid residues induce β-peptide chains to adopt a 12/10 helix or hairpin turn conformation, whereas α-amino acids yield canonical α-helices and β-sheets [1]. This backbone elongation is not a subtle variation but a decisive determinant of peptide folding and, consequently, biological function.

Backbone Extension vs. α-Trp
Head-to-head
β2: one additional methylene (C2 extension)
Reported folding context: 12/10 helix vs. α-helix
Based on β-peptide conformational analysis (Micuch & Seebach 2002)
β-peptide synthesis peptide folding conformational analysis

Aqueous Solubility vs. Fmoc-L-tryptophan

Fmoc-L-beta-homotryptophan exhibits extremely low aqueous solubility (calculated 5.3×10⁻⁴ g/L at 25°C) , whereas Fmoc-L-tryptophan demonstrates measurable water solubility (0.03801 mg/L at 25°C) . The approximately 14-fold higher water solubility of Fmoc-L-tryptophan relative to the beta-homo derivative has direct implications for coupling efficiency in aqueous/organic biphasic systems and for purification by reversed-phase HPLC.

Aqueous Solubility
Data to verify
5.3×10⁻⁴ g/L at 25°C (calculated)
Reported solubility context: may affect coupling and purification design
ACD/Labs estimate; cross-study comparison with Fmoc-L-tryptophan
solubility formulation peptide purification

Chiral Purity & Optical Rotation vs. D-Enantiomer

Fmoc-L-beta-homotryptophan is characterized by a specific optical rotation of [α]D20 = -26 ± 2° (c=1 in MeOH) . This negative rotation is consistent with the L-configuration of the beta-amino acid backbone. The corresponding D-enantiomer (Fmoc-D-beta-homotryptophan) would exhibit an optical rotation of approximately equal magnitude but opposite sign, providing a quantifiable basis for chiral identity verification.

Optical Rotation
Data to verify
[α]D20 = -26 ± 2° (c=1 in MeOH)
Reported chiral identity marker; L-enantiomer confirmation context
Class-level inference; D-enantiomer expected ~+26°
chiral purity optical rotation enantiomeric differentiation

Protecting Group Orthogonality vs. Boc-Protected Analog

Fmoc-L-beta-homotryptophan employs the base-labile 9-fluorenylmethoxycarbonyl protecting group, which is cleaved under mild basic conditions (typically 20% piperidine in DMF) while remaining stable to the acidic conditions used for side-chain deprotection (TFA) . In contrast, Boc-L-beta-homotryptophan (CAS 229639-48-9) employs the acid-labile tert-butoxycarbonyl group, which is cleaved under acidic conditions (TFA) but is stable to base . This orthogonal stability profile makes Fmoc protection essential for standard Fmoc-SPPS workflows where acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) are employed.

Protecting Group Orthogonality
Head-to-head
Fmoc: base-labile (piperidine/DMF); Boc: acid-labile (TFA)
Orthogonal deprotection context; Fmoc required for standard Fmoc-SPPS
Incompatible within same SPPS strategy
solid-phase peptide synthesis orthogonal protection Fmoc-SPPS

Molecular Weight & HPLC Retention vs. Fmoc-β-homophenylalanine

Fmoc-L-beta-homotryptophan (MW 440.49 g/mol) differs in molecular weight from the closely related aromatic beta-homoamino acid Fmoc-L-beta-homophenylalanine (MW 401.45 g/mol) by approximately 39 g/mol due to the presence of an indole nitrogen in the tryptophan side chain . This mass difference enables unequivocal identification by LC-MS and affects reversed-phase HPLC retention time, as the more polar indole moiety increases interaction with polar stationary phases.

MW & HPLC vs. β-homoPhe
Head-to-head
ΔMW = 39.04 g/mol; distinct indole UV chromophore
Reported analytical differentiation; supports LC-MS identity verification
Reversed-phase C18 HPLC retention differs
molecular weight differentiation HPLC retention quality control

β-Peptide Folding Role vs. β3-Homotryptophan

Fmoc-L-beta-homotryptophan is a β2-amino acid (amino group at C2 relative to carboxyl), which imparts distinct folding preferences compared to β3-homotryptophan (amino group at C3). According to Micuch and Seebach (2002), β2-amino acid residues cause β-peptide chains to adopt a 12/10 helix or hairpin turn, whereas β3-amino acids favor 14-helix or 12-helix conformations [1]. This positional isomerism is not interchangeable; the location of the amino group determines the hydrogen-bonding pattern and overall three-dimensional architecture of the resulting β-peptide.

β2 vs. β3 Folding Role
Head-to-head
β2: 12/10 helix or hairpin; β3: 14/12 helix
Reported conformational context; positional isomer determines H-bond registry
Micuch & Seebach 2002; β2/β3 not interchangeable
β2-amino acid β-peptide helices conformational preference

Fmoc-L-beta-homotryptophan: Validated Application Scenarios


12/10 Helical β-Peptide Synthesis

Fmoc-L-beta-homotryptophan is specifically employed in solid-phase peptide synthesis to construct β-peptides that adopt a 12/10 helix or hairpin turn conformation. This application is validated by the direct structural evidence that β2-amino acid residues, including β2-homotryptophan, induce these specific secondary structures [1]. Procurement of this compound is essential for any research program aiming to generate β-peptides with predictable, well-defined folding patterns.

Fmoc-SPPS Orthogonal Protection

In standard Fmoc-based solid-phase peptide synthesis, Fmoc-L-beta-homotryptophan provides the base-labile Nα-protection that is orthogonal to acid-labile side-chain protecting groups (tBu, Boc, Trt). The quantitative differentiation from Boc-L-beta-homotryptophan demonstrates that Fmoc protection is uniquely compatible with Fmoc-SPPS protocols where repeated piperidine-mediated deprotection cycles are required . This compound is the appropriate selection for any synthesis employing Fmoc/tBu orthogonal protection strategies.

Proteolytically Stable β-Peptide Therapeutics

β-Peptides incorporating Fmoc-L-beta-homotryptophan residues exhibit enhanced resistance to proteolytic degradation compared to their α-peptide counterparts. The β2-amino acid backbone is not recognized by common proteases, extending the half-life of peptide-based therapeutics. The structural evidence from the Micuch and Seebach (2002) paper establishes the foundational rationale for employing this building block in the design of metabolically stable peptide drugs [1].

QC Testing by Chiral HPLC & Optical Rotation

The specific optical rotation of [α]D20 = -26 ± 2° (c=1 in MeOH) provides a quantitative acceptance criterion for incoming material identity verification . Combined with HPLC purity assessment (≥98% by HPLC), this optical rotation value enables procurement personnel and quality control laboratories to confirm that the correct L-enantiomer has been received, distinguishing it from the D-enantiomer or racemic mixtures.

Application
Selection Property
Validation Focus
12/10 Helical β-Peptide Research
β2-amino acid identity
Reported folding behavior; helix vs hairpin context
Fmoc-SPPS Orthogonal Protection Studies
Base-labile Fmoc group
Deprotection compatibility; piperidine-cleavage review
Protease-Resistant β-Peptide Design
β-amino acid backbone stability
Stability assay context; proteolytic degradation review
Chiral Identity Verification
Specific optical rotation
Enantiomeric purity check; L vs D confirmation

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